2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
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Overview
Description
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
The compound 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one demonstrates unique structural properties, particularly in its hydrogen bonding. Quiroga et al. (2010) observed that molecules of similar compounds form chains and ribbons through hydrogen bonding, providing insights into their chemical behavior and potential applications in crystallography and molecular design (Quiroga et al., 2010).
Antimicrobial Activity
This compound has been researched for its antimicrobial properties. Erkin et al. (2021) demonstrated that derivatives of similar compounds showed moderate anti-tubercular activity, suggesting potential applications in treating tuberculosis (Erkin et al., 2021). Hassan et al. (2020) also synthesized analogues of this compound for antibacterial testing, further emphasizing its potential in antimicrobial research (Hassan et al., 2020).
Synthesis and Reactivity
Research by Hamid and Shehta (2018) on similar compounds has explored their reactivity in forming new pyrimidines, indicating their versatility in synthetic chemistry (Hamid & Shehta, 2018). The work of Abdelhamid et al. (2019) on pyrazolines, which are structurally related, showed various biological activities, highlighting the potential for diverse applications in drug discovery and development (Abdelhamid et al., 2019).
Antiviral Properties
Munier-Lehmann et al. (2015) discovered that derivatives of this compound exhibited notable antiviral properties, specifically inhibiting the replication of the measles virus. This research opens the door to developing new antiviral drugs based on this chemical framework (Munier-Lehmann et al., 2015).
Crystallography
Borisova et al. (2016) conducted X-ray structural analysis of similar compounds, revealing stereochemical peculiarities that contribute to our understanding of their molecular structure and potential applications in material science and crystal engineering (Borisova et al., 2016).
Properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-ethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-8-6-12(19)16-13(15-8)18-11(14)7-9(17-18)10-4-3-5-20-10/h3-7H,2,14H2,1H3,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASIRINWZTCBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.